
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, also known as OMP, is a phospholipid derivative that has been extensively studied for its potential applications in scientific research. OMP is a cationic surfactant that possesses unique physicochemical properties, making it a valuable tool in a variety of biological and biomedical applications.
Applications De Recherche Scientifique
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been used in a variety of scientific research applications, including gene delivery, drug delivery, and membrane studies. octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been shown to be an effective gene delivery agent due to its ability to form stable complexes with DNA and deliver it into cells. Additionally, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been used as a drug delivery agent for cancer therapy, as it can selectively target cancer cells and improve the efficacy of chemotherapy drugs. octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has also been used in membrane studies to investigate the properties of lipid bilayers and their interactions with proteins.
Mécanisme D'action
The mechanism of action of octadecyl-(2-(N-methylpiperidino)ethyl)phosphate is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. octadecyl-(2-(N-methylpiperidino)ethyl)phosphate is cationic in nature, which allows it to interact with negatively charged cell membranes and penetrate into cells. Once inside the cell, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can interact with DNA and other cellular components, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In gene delivery, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can increase the efficiency of transfection and gene expression. In drug delivery, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can improve the targeting and efficacy of chemotherapy drugs. In membrane studies, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can alter the properties of lipid bilayers and affect the interactions between proteins and membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target cells and penetrate cell membranes. However, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Orientations Futures
There are several future directions for research on octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other areas of biomedical research, such as tissue engineering and regenerative medicine, and the exploration of its interactions with specific cell types and tissues. Additionally, further studies are needed to fully understand the mechanism of action of octadecyl-(2-(N-methylpiperidino)ethyl)phosphate and its potential side effects and toxicity.
Méthodes De Synthèse
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can be synthesized through a multi-step process that involves the reaction of octadecylamine with phosphorus oxychloride, followed by the addition of N-methylpiperidine. The resulting product is then purified through column chromatography to yield the final product. This method has been widely used to produce octadecyl-(2-(N-methylpiperidino)ethyl)phosphate with high purity and yield.
Propriétés
Numéro CAS |
146764-26-3 |
|---|---|
Nom du produit |
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Formule moléculaire |
C26H54NO4P |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
Clé InChI |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Autres numéros CAS |
146764-26-3 |
Synonymes |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



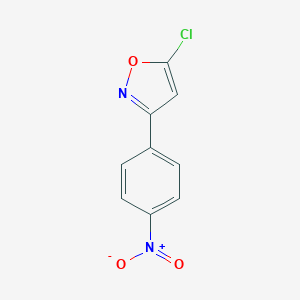
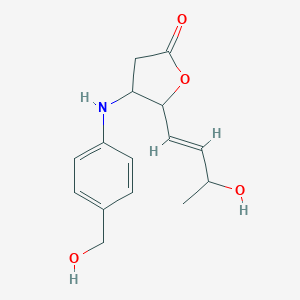



![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
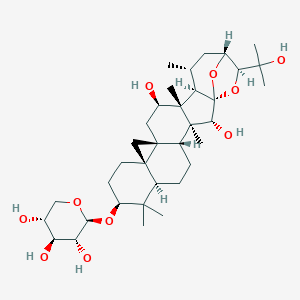
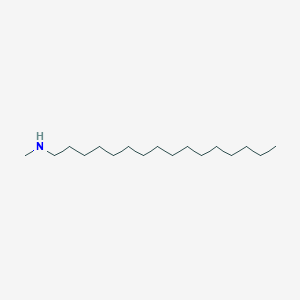
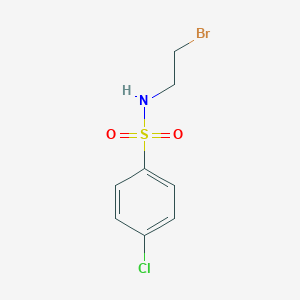


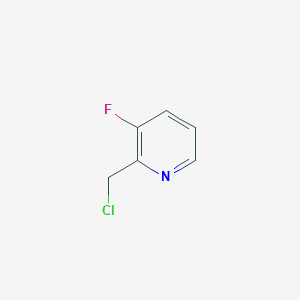
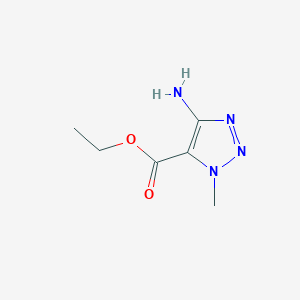
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)